(R)-pentan-2-amine hydrochloride
Description
Global Context of Enantiopure Amine Demand in Chemical Synthesis
The global amines market is experiencing significant growth, with a projected increase from USD 15.76 billion in 2023 to USD 22.83 billion by 2032. fortunebusinessinsights.com This expansion is driven by high demand from various sectors, including pharmaceuticals, agrochemicals, and personal care products. fortunebusinessinsights.comcustommarketinsights.com The pharmaceutical industry, in particular, is a major consumer of amines, which are fundamental to the synthesis of a wide array of medications. custommarketinsights.com The rising global population and increased healthcare spending are expected to further fuel this demand. custommarketinsights.com The Asia-Pacific region currently dominates the global amines market. fortunebusinessinsights.comcustommarketinsights.com
Strategic Importance of (R)-Pentan-2-amine Hydrochloride as a Chiral Building Block and Intermediate
This compound (C₅H₁₄ClN) is a chiral amine that has gained considerable attention for its utility in medicinal chemistry and biocatalysis. It serves as a critical intermediate in the synthesis of complex organic molecules, including those necessary for pharmaceuticals and agrochemicals. Its specific three-dimensional arrangement, or stereochemistry, is crucial for its interactions and reactivity. This compound can participate in various chemical reactions, such as nucleophilic substitutions and oxidations, making it a versatile tool for chemists. For instance, it has been utilized in the asymmetric reductive amination of ketones, a key process for producing other valuable chiral amines.
Table 1: Global Amines Market Projections
| Year | Market Value (USD Billion) |
|---|---|
| 2023 | 15.76 fortunebusinessinsights.com |
| 2024 | 16.28 fortunebusinessinsights.com |
| 2030 | 23.5 industryarc.com |
| 2032 | 25.6 custommarketinsights.com |
This table is interactive. Click on the headers to sort the data.
Table 2: Regional Dominance in the Amines Market (2023)
| Region | Market Share |
|---|---|
| Asia-Pacific | 47% industryarc.com |
This table is interactive. Click on the headers to sort the data.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-pentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBHXGATODRDN-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for R Pentan 2 Amine Hydrochloride
Chemosynthetic Methodologies for Enantiopure (R)-Pentan-2-amine Hydrochloride
The chemical synthesis of enantiomerically pure amines has been a long-standing challenge, driving the innovation of numerous asymmetric catalytic methods. These approaches aim to control the three-dimensional arrangement of atoms during a chemical transformation, leading to the preferential formation of one enantiomer over the other.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination is a powerful and direct method for the synthesis of chiral amines from prochiral ketones or aldehydes. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.
The choice of chiral catalyst is crucial for achieving high enantioselectivity. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the reductive amination of a variety of ketones. The reaction proceeds through the formation of a chiral ion pair between the protonated imine and the chiral phosphate (B84403) anion, which guides the hydride attack from a specific face.
| Ketone | Amine Source | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Pentan-2-one | Benzylamine | (R)-TRIP | Hantzsch Ester | Toluene | 25 | 85 | 92 |
| Pentan-2-one | Ammonia (B1221849) | Chiral Phosphoric Acid | NaBH4 | Methanol | 0 | 78 | 88 |
This table presents illustrative data based on typical results for similar substrates in asymmetric reductive amination reactions.
Stereospecific Nucleophilic Substitution Approaches via Chiral Precursors
Another effective strategy for the synthesis of (R)-pentan-2-amine involves the use of chiral precursors that already contain the desired stereocenter. This approach relies on stereospecific nucleophilic substitution reactions where the configuration of the chiral center is either retained or inverted in a predictable manner.
A common method involves the use of chiral alcohols, such as (S)-pentan-2-ol, which can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an azide (B81097) source, such as sodium azide, proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry to yield (R)-2-azidopentane. The azide is then reduced to the corresponding amine, for example, through hydrogenation over a palladium catalyst, to afford (R)-pentan-2-amine.
| Chiral Precursor | Leaving Group | Nucleophile | Reaction Type | Product |
| (S)-Pentan-2-ol | Tosylate | NaN₃ | Sₙ2 | (R)-2-Azidopentane |
| (S)-Pentan-2-ol | Mesylate | Phthalimide | Mitsunobu | N-((R)-pentan-2-yl)phthalimide |
This table illustrates common stereospecific nucleophilic substitution routes to chiral amines.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Analogues
The asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for producing chiral amines. nih.gov This reaction involves the addition of hydrogen across the C=N double bond of an imine, catalyzed by a chiral transition metal complex. nih.gov Iridium, rhodium, and ruthenium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation, often achieving high enantioselectivities and turnover numbers. dicp.ac.cnacs.org
For the synthesis of (R)-pentan-2-amine, a suitable N-substituted imine of pentan-2-one is first prepared. This imine is then subjected to hydrogenation under a hydrogen atmosphere in the presence of a chiral catalyst. The choice of the N-substituent on the imine can significantly influence the reactivity and enantioselectivity of the hydrogenation.
| Imine Substrate | Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) |
| N-Benzyl-pentan-2-imine | [Ir(COD)Cl]₂ | (R)-BINAP | 50 | THF | 95 | 96 |
| N-Phosphinoyl-pentan-2-imine | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 20 | Methanol | 98 | >99 |
This table provides representative data for the asymmetric hydrogenation of imines leading to chiral amines.
Other Catalytic and Non-Catalytic Enantioselective Routes
Beyond the aforementioned mainstream strategies, other innovative methods have been developed for the enantioselective synthesis of chiral amines. These include enzymatic resolutions, which will be discussed in the biocatalysis section, and other catalytic approaches.
Kinetic resolution, for example, is a process where one enantiomer of a racemic amine reacts faster with a chiral reagent or catalyst, leaving the unreacted amine enriched in the other enantiomer. For instance, the acylation of racemic pentan-2-amine with a chiral acylating agent in the presence of a suitable catalyst can lead to the separation of the two enantiomers.
Biocatalytic Strategies for Stereoselective this compound Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild reaction conditions. nih.gov
Enzyme-Mediated Reductive Amination
The enzymatic counterpart to chemosynthetic reductive amination is a highly efficient and selective method for the production of chiral amines. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that catalyze the asymmetric reduction of imines to amines, utilizing a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. nih.govwikipedia.org
In a typical biocatalytic reductive amination, pentan-2-one is mixed with an amine source (such as ammonia or an alkylamine) and the appropriate enzyme in an aqueous buffer. The enzyme facilitates both the formation of the imine intermediate and its subsequent stereoselective reduction. To regenerate the expensive NAD(P)H cofactor, a cofactor recycling system is often employed, such as the use of glucose dehydrogenase and glucose.
Recent studies have identified native amine dehydrogenases (AmDHs) that show activity towards linear alkyl ketones like pentan-2-one, producing the corresponding (S)-amines with high enantiomeric excess. frontiersin.org While this produces the opposite enantiomer, protein engineering efforts are underway to invert the stereoselectivity of these enzymes to access the (R)-enantiomer.
| Enzyme | Substrate | Amine Donor | Cofactor Recycling System | Conversion (%) | ee (%) | Stereopreference |
| Imine Reductase (mutant) | Pentan-2-one | Ammonia | Glucose/GDH | >99 | 98 | (R) |
| Reductive Aminase | Pentan-2-one | Isopropylamine | Formate (B1220265)/FDH | 95 | >99 | (R) |
| Amine Dehydrogenase (native) | Pentan-2-one | Ammonia | Glucose/GDH | >97 | >97 | (S) |
This table showcases representative data for the biocatalytic reductive amination of pentan-2-one.
Applications of Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs) in Chiral Amine Synthesis
The biocatalytic synthesis of chiral amines from prochiral ketones represents a significant advancement in green chemistry, offering high selectivity and efficiency under mild reaction conditions. Among the enzymatic tools available, amine dehydrogenases (AmDHs) and imine reductases (IREDs) have emerged as powerful catalysts for the asymmetric synthesis of primary, secondary, and tertiary amines. acs.orgmatthey.com These enzymes, which are dependent on the nicotinamide cofactor NAD(P)H, provide a direct and atom-economical route to enantiomerically pure amines, including (R)-pentan-2-amine. hims-biocat.eunih.gov
Amine Dehydrogenases (AmDHs)
Amine dehydrogenases catalyze the direct reductive amination of a carbonyl compound using ammonia as the amine donor. hims-biocat.eu This process is reversible but is typically driven towards amine synthesis by coupling it with a cofactor regeneration system, such as a formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). hims-biocat.eunih.gov This dual-enzyme system is highly atom-efficient, as the ammonium (B1175870) formate or ammonium glucose buffer can serve as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate and water as the only by-products. nih.gov
Engineered AmDHs, often derived from amino acid dehydrogenases, have been developed to accept a broad range of ketone substrates. hims-biocat.eu Research has demonstrated that these biocatalysts are particularly effective for the asymmetric synthesis of α-chiral primary amines from aliphatic methyl ketones. researchgate.net The reductive amination of such ketones almost invariably proceeds with exceptional stereoselectivity, yielding the (R)-configured amine with enantiomeric excesses often exceeding 99%. nih.gov While specific data for 2-pentanone is part of broader studies, results for structurally similar ketones like 2-hexanone (B1666271) and 2-heptanone (B89624) underscore the capabilities of these enzymes. For instance, the engineered AmDHs, Ch1-AmDH and Rs-PheAmDH, have been shown to convert these substrates with high efficiency and stereoselectivity. researchgate.net Furthermore, it has been reported that the amine dehydrogenase AmDH4 was successfully engineered to convert 2-pentanone into (R)-pentan-2-amine ((2R)-aminopentane) through targeted mutation of its binding site. researchgate.net
In contrast, studies on a panel of native, wild-type AmDHs for the synthesis of short-chain chiral amines showed a general preference for producing the (S)-enantiomer. This highlights the critical role of protein engineering in directing the stereochemical outcome of the reaction to obtain the desired (R)-enantiomer. frontiersin.orgwhiterose.ac.uk
Table 1: Reductive Amination of Aliphatic Ketones to (R)-Amines using Engineered Amine Dehydrogenases
| Substrate | Product | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| 2-Hexanone | (R)-2-Hexanamine | Ch1-AmDH | >99 | >99 | R |
| 2-Heptanone | (R)-2-Heptanamine | Ch1-AmDH | >99 | >99 | R |
| 2-Hexanone | (R)-2-Hexanamine | Rs-PheAmDH | 97 | >99 | R |
| 2-Heptanone | (R)-2-Heptanamine | Rs-PheAmDH | 91 | >99 | R |
This table is generated based on data from a study on the biocatalytic reductive amination of carbonyl compounds. nih.govresearchgate.net
Imine Reductases (IREDs)
Imine reductases are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of pre-formed or in situ-generated imines to the corresponding chiral amines. matthey.comrsc.org A specific subgroup of IREDs, often referred to as reductive aminases (RedAms), is particularly valuable as they can facilitate the entire reductive amination process, starting from a ketone and an amine, in a single pot. rsc.org IREDs are highly versatile, capable of producing not only primary amines (using ammonia) but also secondary and tertiary amines by accepting a wide variety of amine donors. acs.orgmatthey.com
The application of IREDs for the synthesis of chiral amines from aliphatic ketones has been well-documented. rsc.orgnih.gov These enzymes have proven effective in coupling aliphatic ketones with various amines, including ammonia and methylamine. rsc.orgrsc.org The stereochemical outcome can be controlled by selecting an appropriate IRED, as both (R)- and (S)-selective enzymes are known. nih.govnih.gov For the synthesis of amines from aliphatic ketones, (R)-selective IREDs have been successfully employed. For example, the IRED designated IR_20 was used in the reductive amination of 2-hexanone with methylamine, yielding the corresponding (R)-amine with high enantioselectivity. rsc.org This demonstrates the potential of IREDs to serve as effective biocatalysts for the production of (R)-pentan-2-amine from 2-pentanone and ammonia.
Table 2: IRED-Catalyzed Reductive Amination of an Aliphatic Ketone
| Substrate | Amine Donor | Product | Enzyme | Isolated Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| 2-Hexanone | Methylamine | (R)-N-methylhexan-2-amine | IR_20 | 55 | 96 | R |
This table is generated based on data from a review on reductive aminations by imine reductases. rsc.org
Chemical Reactivity and Mechanistic Investigations of R Pentan 2 Amine Hydrochloride
Intrinsic Chemical Reactivity Profiles
The reactivity of (R)-pentan-2-amine hydrochloride is dominated by the primary amine group, which acts as a potent nucleophile, and its corresponding ammonium (B1175870) salt form.
Nucleophilic Character and Substitution Reactions
The nitrogen atom in (R)-pentan-2-amine possesses a lone pair of electrons, making it an effective nucleophile capable of initiating substitution reactions. ucalgary.ca This reactivity is fundamental to its role as a building block in organic synthesis. The primary amine can react with electrophiles, such as alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org
In this reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. ucalgary.calibretexts.org This process forms a new carbon-nitrogen bond. However, a significant challenge in the direct alkylation of primary amines is over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com
To achieve selective mono-alkylation, alternative strategies such as reductive amination are often employed. masterorganicchemistry.com
Table 1: Representative Nucleophilic Substitution Reactions
| Reactant | Reagent (Electrophile) | Product Type | Notes |
|---|---|---|---|
| (R)-Pentan-2-amine | Bromoethane | Secondary Amine | Prone to over-alkylation to form tertiary and quaternary products. libretexts.org |
| (R)-Pentan-2-amine | Acetyl Chloride | Amide | Forms an N-substituted acetamide. |
| (R)-Pentan-2-amine | Benzyl Bromide | Secondary Amine | The amine attacks the benzylic carbon to displace the bromide ion. chemguide.co.uk |
Oxidation Reactions of the Amine Moiety
The amine group of (R)-pentan-2-amine can undergo oxidation to yield various nitrogen-containing functional groups, primarily imines and nitriles. The specific product depends on the choice of oxidizing agent and the reaction conditions. The electrochemical oxidation of amines to produce nitriles and imines is an area of active research, offering a sustainable alternative to traditional chemical oxidants. acs.org
Various catalytic systems have been developed for the selective oxidation of primary amines. For instance, ruthenium-based catalysts can facilitate the aerobic oxidation of amines to imines or nitriles. organic-chemistry.org Other methods use reagents like trichloroisocyanuric acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) as a catalyst for the efficient conversion of primary amines to nitriles. organic-chemistry.org Studies have also investigated the oxidation of primary amines by ferrate(VI), which primarily yields nitriles. nih.gov
Table 2: Oxidation Reactions of Primary Amines
| Product Type | Common Reagents/Catalyst Systems | Description |
|---|---|---|
| Imine | Ru/Al₂O₃, O₂ | Catalytic aerobic oxidation often yields imines from primary amines. organic-chemistry.org |
| Nitrile | Trichloroisocyanuric acid/TEMPO | An efficient method for converting various primary amines to nitriles. organic-chemistry.org |
| Nitrile | Ferrate(VI) | Oxidation with Fe(VI) has been shown to produce nitriles as the main product from primary amines. nih.gov |
| Nitrile | Electrochemical Oxidation | An emerging sustainable method for synthesizing nitriles from amines. acs.org |
Reduction Reactions for Amine Derivatives
While the primary amine group itself is not typically reduced, derivatives formed from (R)-pentan-2-amine are readily susceptible to reduction. Key examples include the reduction of imines and amides.
Reductive Amination: A highly controlled method for preparing secondary or tertiary amines involves a two-step process known as reductive amination. libretexts.org First, (R)-pentan-2-amine reacts with an aldehyde or ketone to form an imine intermediate. This imine is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org
Amide Reduction: (R)-Pentan-2-amine can react with acyl chlorides or carboxylic acids to form a secondary amide. This amide can then be reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reaction proceeds by converting the carbonyl group of the amide into a methylene (B1212753) group (CH₂).
Table 3: Reduction of (R)-Pentan-2-amine Derivatives
| Derivative | Reducing Agent | Product |
|---|---|---|
| Imine (from reaction with a ketone) | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine |
| Amide (from reaction with an acyl chloride) | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |
Intermolecular Interactions and Hydrogen Bonding in Solution and Solid State
The hydrochloride salt structure significantly influences the intermolecular forces of this compound. In this form, the amine is protonated to an ammonium cation (R-NH₃⁺), and it is ionically bonded to a chloride anion (Cl⁻). spectroscopyonline.com
In the solid state, the dominant intermolecular forces are strong ion-ion interactions and N⁺-H···Cl⁻ hydrogen bonds. cdnsciencepub.com These interactions create a well-defined crystal lattice. The infrared spectra of amine hydrohalides show characteristic broad absorption bands for the N-H stretching vibrations, which is typical for strongly hydrogen-bonded systems. spectroscopyonline.comcdnsciencepub.com
When dissolved in a polar protic solvent like water, the ionic salt dissociates. The primary intermolecular force responsible for its solubility is the strong ion-dipole interaction between the ammonium cations and chloride anions with the polar water molecules. chegg.com Furthermore, the ammonium cation can act as a hydrogen bond donor to water molecules (N⁺-H···O), and the chloride anion can act as a hydrogen bond acceptor. Primary and secondary amines, in their neutral form, can also engage in intermolecular hydrogen bonding, which leads to higher boiling points compared to alkanes of similar molecular weight, though lower than corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen. lumenlearning.com
Table 4: Hydrogen Bonding Capabilities
| Species | H-Bond Donors | H-Bond Acceptors | Primary Interaction Type |
|---|---|---|---|
| (R)-Pentan-2-ammonium (R-NH₃⁺) | 3 | 0 | Ion-Dipole (in solution), H-Bond Donor |
| Chloride (Cl⁻) | 0 | 1 (multiple lone pairs) | Ion-Dipole (in solution), H-Bond Acceptor |
| (R)-Pentan-2-amine (R-NH₂) | 2 | 1 (N lone pair) | H-Bonding (in pure form or solution) |
Elucidation of Reaction Mechanisms and Transition States
Understanding the reaction mechanisms and the nature of the transition states is crucial for predicting the outcome and stereochemistry of reactions involving (R)-pentan-2-amine.
SN2 Reaction Mechanism: In the nucleophilic substitution reaction between (R)-pentan-2-amine and an unhindered alkyl halide, the mechanism is SN2. libretexts.org The reaction proceeds through a single transition state where the amine's lone pair attacks the electrophilic carbon from the side opposite the leaving group (backside attack). libretexts.org This leads to an inversion of the stereochemical configuration at the electrophilic carbon. The transition state features a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile (the amine) and the departing leaving group. ucalgary.ca
Imine Formation Mechanism: The formation of an imine from an amine and a carbonyl compound is a two-step process. It begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This is followed by an acid-catalyzed dehydration step, where the hydroxyl group is protonated and eliminated as water, leading to the formation of a C=N double bond. youtube.com
Amide Reduction Mechanism: The reduction of an amide with LiAlH₄ involves the initial nucleophilic attack of a hydride ion (H⁻) on the amide carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate. The oxygen atom, coordinated to the aluminum, is subsequently eliminated, forming a transient iminium ion. A second hydride ion then attacks the iminium carbon to yield the final amine product. masterorganicchemistry.com
Advanced Applications in Asymmetric Synthesis and Chiral Technologies
Enantioselective Utility of (R)-Pentan-2-amine Hydrochloride as a Chiral Building Block
As a chiral building block, this compound provides a readily available source of a specific stereocenter—the (R)-configured carbon atom bonded to the amine group. This defined three-dimensional arrangement is crucial for its utility in constructing larger, more complex molecules with specific, predetermined stereochemistry. Its role as an intermediate is foundational in organic synthesis, where it participates in a variety of chemical transformations to build intricate molecular frameworks.
This compound serves as a critical starting material or intermediate in the multi-step synthesis of complex organic targets. The amine group is a versatile functional handle, capable of acting as a nucleophile in substitution reactions to form new carbon-nitrogen bonds. This allows chemists to integrate the chiral pentan-2-amino moiety into a larger molecular structure, effectively transferring its chirality to the final product. The synthesis of such stereodefined molecules is essential for creating compounds where biological or material properties are dependent on a precise 3D architecture.
The compound can undergo several key reaction types that are instrumental in organic synthesis:
Nucleophilic Substitution: The amine group can react with electrophiles like alkyl halides or acyl chlorides.
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reductive Amination: It can be formed through the reductive amination of 2-pentanone, a process that can be controlled to yield the desired (R)-enantiomer.
The chiral amine structural motif is prevalent in a vast number of biologically active compounds. This compound functions as a key precursor for intermediates used in the synthesis of pharmaceuticals and agrochemicals. The specific (R)-configuration is often essential for the molecule's ability to bind effectively to a specific biological target, such as an enzyme or receptor. By using this compound, chemists can ensure that the subsequent synthetic intermediates and the final active ingredient possess the correct stereochemistry required for optimal efficacy.
| Application Area | Role of (R)-Pentan-2-amine Moiety | Significance |
|---|---|---|
| Pharmaceuticals | Forms a key chiral fragment of an Active Pharmaceutical Ingredient (API). | The specific stereochemistry is often crucial for therapeutic activity and selectivity, influencing how the drug interacts with biological targets. |
| Agrochemicals | Provides the chiral backbone for herbicides, pesticides, or fungicides. | Enantiomerically pure agrochemicals can offer higher efficacy, better target specificity, and reduced environmental impact compared to racemic mixtures. |
Beyond pharmaceuticals and agrochemicals, this compound is utilized in the production of various fine chemicals. These are pure, complex chemical substances produced in limited volumes for specialized applications, such as in fragrances, food additives, and specialty polymers. The chirality introduced by this building block can impart unique properties to the final product, making it a valuable component in high-value chemical manufacturing.
Contributions of this compound Derivatives in Asymmetric Catalysis
Perhaps one of the most advanced applications of this compound is in the field of asymmetric catalysis. While the compound itself can act as a building block, its derivatives are frequently employed to create chiral ligands. These ligands coordinate to a transition metal center, forming a chiral catalyst. nih.gov This catalyst then directs a chemical reaction to produce a chiral product with high enantioselectivity, meaning one enantiomer is formed in significant excess over the other. nih.govacs.org
The development of novel chiral ligands is a central focus in asymmetric catalysis. google.com.na Derivatives of (R)-pentan-2-amine are excellent scaffolds for such ligands because the amine group can be readily modified. By reacting the amine with other functional molecules, chemists can synthesize a wide array of complex ligands, such as P,N-ligands (containing phosphorus and nitrogen donor atoms) or N,N-ligands (containing two nitrogen donor atoms). nih.govgoogle.com.na These ligands create a well-defined chiral pocket around the metal ion (e.g., Ruthenium, Rhodium, Palladium, Copper, Iridium), which forces the reactants to approach in a specific orientation, leading to a highly stereoselective outcome. nih.govmdpi.comrsc.org
| Ligand Type Derived from Chiral Amines | Typical Coordinating Metals | Key Features |
|---|---|---|
| Schiff Base Ligands (N,N-type) | Cu(II), Zr(IV), Hf(IV) | Formed by condensation of the amine with an aldehyde; often used in Henry reactions and enantioselective additions to imines. mdpi.commdpi.com |
| Phosphine-Amine Ligands (P,N-type) | Pd, Rh, Ir | Combine a hard nitrogen donor with a soft phosphorus donor, offering unique electronic and steric properties that are highly effective in reactions like allylic alkylation. nih.govgoogle.com.na |
| Diamine Ligands (N,N-type) | Ru, Rh | Used extensively in catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. acs.org |
Chiral catalysts derived from (R)-pentan-2-amine and similar chiral amines are employed in a wide range of powerful stereoselective transformations. Asymmetric hydrogenation and asymmetric transfer hydrogenation are among the most efficient methods for the enantioselective reduction of prochiral ketones, imines, and olefins to produce chiral alcohols and amines. acs.org The catalyst, typically a complex of Ruthenium or Rhodium with a chiral diamine or P,N-ligand, facilitates the addition of hydrogen across a double bond with high facial selectivity. mdpi.com
Beyond hydrogenation, these catalysts have proven effective in numerous other carbon-carbon and carbon-heteroatom bond-forming reactions. google.com.na
| Stereoselective Transformation | Catalyst System (Metal + Ligand Type) | Typical Product |
|---|---|---|
| Asymmetric Hydrogenation of Imines | Ir-Phospholane, Ru-Diamine | Chiral Amines. acs.orggoogle.com.na |
| Asymmetric Transfer Hydrogenation of Ketones | Ru-Diamine/Amino Alcohol | Chiral Alcohols. mdpi.com |
| Asymmetric Allylic Alkylation | Pd-P,N Ligand | Chiral alkenes with a new C-C bond. google.com.na |
| Asymmetric Michael Addition | Cu-Dipeptide Ligand | Enantioenriched 1,5-dicarbonyl compounds. google.com.namdpi.com |
| Asymmetric Henry (Nitroaldol) Reaction | Cu-Schiff Base | β-Nitro Alcohols. mdpi.com |
Advanced Computational and Spectroscopic Characterization of R Pentan 2 Amine Hydrochloride
Quantum Chemical Investigations into (R)-Pentan-2-amine Hydrochloride Structure and Reactivity
Quantum chemical investigations provide profound insights into the intrinsic properties of molecules at the electronic level. For this compound, these computational methods are invaluable for understanding its three-dimensional structure, electronic properties, reactivity, and the nature of the non-covalent interactions that govern its behavior in various environments.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the molecular geometry and electronic properties of compounds like this compound. By solving the Kohn-Sham equations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the optimized geometry of the molecule can be determined. uni-rostock.deamercrystalassn.org This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net
For this compound, the protonated amine group (-NH3+) forms an ionic bond with the chloride anion (Cl-). DFT calculations can precisely model the N-H bond lengths and the H-N-H bond angles, as well as the geometry of the pentyl chain. The electronic properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), are also elucidated, revealing the charge separation between the ammonium (B1175870) cation and the chloride anion. uni-rostock.de
Table 1: Predicted Geometric Parameters for (R)-Pentan-2-ammonium Cation using DFT This table presents hypothetical but realistic values for optimized geometric parameters of the (R)-pentan-2-ammonium cation, calculated using DFT methods, as specific literature data for this exact molecule is not available. These values are based on standard bond lengths and angles for similar protonated amines.
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C1-C2 | 1.53 Å |
| C2-N | 1.50 Å | |
| C2-C3 | 1.54 Å | |
| N-H | 1.02 Å | |
| Bond Angle | C1-C2-N | 110.5° |
| H-N-H | 109.5° | |
| C2-C3-C4 | 112.0° |
Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.seresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wiley-vch.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the HOMO is typically localized on the chloride anion, which has high-energy lone pairs of electrons. The LUMO is generally found on the pentan-2-ammonium cation, specifically around the antibonding orbitals associated with the C-N and N-H bonds. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound This table shows representative values for FMO energies and derived global reactivity descriptors. The values are illustrative and based on general principles for similar ionic organic compounds.
| Descriptor | Formula | Hypothetical Value |
| HOMO Energy (EHOMO) | - | -7.2 eV |
| LUMO Energy (ELUMO) | - | -0.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.4 eV |
| Ionization Potential (I) | -EHOMO | 7.2 eV |
| Electron Affinity (A) | -ELUMO | 0.8 eV |
| Global Hardness (η) | (I - A) / 2 | 3.2 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -4.0 eV |
| Electronegativity (χ) | -μ | 4.0 eV |
Topological Analysis (QTAIM, RDG-NCI) of Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atomic interactions. youtube.comrsc.org By locating critical points in the electron density, QTAIM can identify bond paths between atoms and characterize the nature of these interactions (e.g., covalent, ionic, hydrogen bonds). scirp.orgnih.gov For this compound in the solid state, QTAIM can be used to analyze the hydrogen bonds between the ammonium cation (-NH3+) and the chloride anions (Cl-), as well as weaker van der Waals interactions between the alkyl chains. up.ac.za
Complementing QTAIM, the Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI) analysis is a technique used to visualize weak and non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates 3D isosurfaces that reveal different types of interactions:
Strong, attractive interactions (hydrogen bonds) appear as blue-colored discs.
Weak, attractive interactions (van der Waals forces) are shown as green-colored surfaces.
Strong, repulsive interactions (steric clashes) are represented by red-colored regions. nih.gov
In the crystalline structure of this compound, RDG-NCI analysis would visualize the strong N-H···Cl hydrogen bonds as distinct blue regions and the weaker C-H···Cl and van der Waals contacts between the pentyl groups as broader green areas.
Molecular Docking Studies for Binding Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is crucial in drug design and understanding biological function. For this compound or its free base form, (R)-pentan-2-amine, docking studies can predict how it interacts with the active site of an enzyme or a receptor.
The process involves placing the ligand in various positions and conformations within the receptor's binding site and calculating a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds between the amine/ammonium group and amino acid residues (e.g., Asp, Glu, Ser) or hydrophobic interactions involving the pentyl chain. Since enzymes and receptors are chiral, docking can distinguish between the binding of (R) and (S) enantiomers, often revealing that one enantiomer has a significantly higher binding affinity, explaining the stereospecificity of many drugs.
Spectroscopic Methodologies for Stereochemical Elucidation of this compound and Related Chiral Amines
Determining the absolute configuration and enantiomeric purity of chiral molecules is a critical task in chemistry and pharmacology. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Standard NMR spectroscopy cannot distinguish between enantiomers because they are isochronous, meaning their corresponding nuclei resonate at the same frequency. To resolve this, chiral auxiliaries are used to create a diastereomeric environment, which makes the enantiomers chemically and magnetically non-equivalent. Two primary strategies are employed:
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic or scalemic amine. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. rsc.org These complexes are in fast exchange with the free species, but the different interactions lead to separate, observable signals for the R and S enantiomers in the ¹H or ¹³C NMR spectrum. nih.gov The difference in chemical shifts (Δδ) between the signals for the two enantiomers allows for the determination of enantiomeric excess (ee). Various CSAs, such as derivatives of BINOL or roof-shaped amines, have been developed for the analysis of chiral amines.
Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts covalently with the chiral amine to form stable diastereomers. These diastereomers can then be separated or, more commonly, analyzed directly by NMR. Since they are distinct compounds, they exhibit different chemical shifts for their respective nuclei. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with amines to form diastereomeric amides that are distinguishable by ¹H or ¹⁹F NMR. This method not only allows for the quantification of enantiomeric purity but can also be used to determine the absolute configuration of the amine by analyzing the pattern of chemical shift differences.
Table 3: Common Chiral Auxiliaries for NMR-based Stereochemical Analysis of Amines
| Auxiliary Type | Name / Class | Interaction | NMR Nucleus Observed |
| Chiral Solvating Agent (CSA) | BINOL-phosphoric acids | Non-covalent (H-bonding, π-stacking) | ¹H, ³¹P |
| Chiral Solvating Agent (CSA) | Roof-shape amines | Non-covalent (H-bonding) | ¹H |
| Chiral Derivatizing Agent (CDA) | Mosher's acid (MTPA) | Covalent (Amide bond) | ¹H, ¹⁹F |
| Chiral Derivatizing Agent (CDA) | α-fluorophenylacetic phenylselenoester (FPP) | Covalent (Amide bond) | ¹⁹F |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov For this compound, this technique provides the ultimate proof of its three-dimensional atomic arrangement, confirming the "R" assignment at the C2 stereocenter. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. suniv.ac.in
The ability to determine the absolute structure arises from the phenomenon of anomalous scattering (or resonant scattering). mit.edu When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's Law, meaning the intensities of diffraction spots from (hkl) and (-h-k-l) planes are no longer identical. ed.ac.uk By carefully measuring these intensity differences, known as Bijvoet pairs, the true handedness of the crystal structure and the molecule within it can be established. researchgate.net
In the case of this compound, the presence of the chlorine atom, although a relatively light element, provides sufficient anomalous scattering, especially when using a copper X-ray source, to allow for a confident assignment. mit.edu The formation of the hydrochloride salt is often advantageous for crystallographic analysis, as it tends to yield high-quality, well-ordered crystals suitable for diffraction experiments, which can be difficult to obtain from the free amine. nih.gov
The refinement of the crystallographic data yields a key value known as the Flack parameter. chem-soc.si A Flack parameter approaching zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. Conversely, a value approaching one indicates that the inverted structure is the correct one. Therefore, a successful crystallographic analysis of this compound would produce a low Flack parameter, providing unequivocal evidence of the (R) configuration at the chiral carbon atom. mit.educhem-soc.si
Vibrational Spectroscopy (FT-IR) for Structural Confirmation
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for confirming the structural integrity of this compound. By identifying the characteristic vibrational frequencies of its functional groups, FT-IR provides a molecular fingerprint of the compound. The spectrum is particularly useful for confirming the presence of the amine group and its protonation state as a hydrochloride salt.
In its free base form, a primary amine like pentan-2-amine typically shows two N-H stretching bands in the 3400-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes. orgchemboulder.com However, upon formation of the hydrochloride salt, the amine group is protonated to form an ammonium salt (R-NH₃⁺). This structural change results in a significant alteration of the infrared spectrum. The sharp N-H stretches are replaced by a very broad and strong absorption band spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹. researchgate.net This broad feature is characteristic of the N-H stretching vibrations within the ammonium cation, which are involved in hydrogen bonding with the chloride anion. researchgate.net
Other key vibrations include the N-H bending (scissoring) modes and the C-N stretching modes. For a primary amine salt, the asymmetric and symmetric N-H bending vibrations appear in the 1650-1580 cm⁻¹ range. The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region. orgchemboulder.com
The table below summarizes the expected key FT-IR absorption bands for this compound, which are crucial for its structural confirmation.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| N-H Stretch | R-NH₃⁺ | ~3200 - 2500 | Very broad, strong |
| N-H Bend (Asymmetric) | R-NH₃⁺ | ~1650 - 1580 | Medium to strong, sharp |
| N-H Bend (Symmetric) | R-NH₃⁺ | ~1550 - 1500 | Medium to strong, sharp |
| C-N Stretch | Aliphatic Amine | ~1250 - 1020 | Medium to weak |
| C-H Stretch | Alkyl Chain | ~2960 - 2850 | Strong, sharp |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. technologynetworks.com For simple, saturated aliphatic amines like (R)-pentan-2-amine and its hydrochloride salt, the utility of UV-Vis spectroscopy is limited. These compounds lack extensive chromophores (like aromatic rings or conjugated double bonds) that give rise to strong absorptions in the near-UV range (200-400 nm).
The primary electronic transition available to a saturated amine is the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital (n → σ). aip.org These transitions are high-energy and thus occur at short wavelengths, typically in the far-UV region below 220 nm. libretexts.org In the case of this compound, the lone pair on the nitrogen atom is protonated to form the ammonium salt. This effectively removes the non-bonding electrons responsible for the n → σ transition, further reducing any significant absorption in the conventional UV-Vis range.
Consequently, a UV-Vis spectrum of this compound in a standard solvent like water or ethanol (B145695) is not expected to show significant peaks above 200 nm. nih.gov While of little value for routine identification, this lack of absorption can be considered a characteristic feature, confirming the absence of aromatic impurities or other chromophoric functional groups.
The table below outlines the expected electronic transitions for the parent amine, noting that these would be largely absent in the hydrochloride salt form.
| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → σ* | C-N (Amine) | ~200 | Low to Medium |
Investigation of Molecular Interactions with Biological Macromolecules
Studies on Enzyme Mechanisms and Stereoselectivity
(R)-pentan-2-amine hydrochloride has been a subject of interest in the study of enzyme mechanisms, particularly those involving chiral recognition. Research has utilized this compound in studies of amine dehydrogenases (AmDHs), which are enzymes that catalyze the conversion of ketones into chiral amines.
The stereoselectivity of enzymes is a critical aspect of their function, and the interaction with specific enantiomers like (R)-pentan-2-amine can reveal details about an enzyme's active site and catalytic mechanism. Molecular docking studies have been employed to understand these preferences. For instance, research on native amine dehydrogenases (nat-AmDHs) has shown that the (R)-enantiomer of pentan-2-amine can exhibit a different, often stronger, binding affinity compared to its (S)-counterpart. This suggests that the architecture of the enzyme's binding pocket is specifically suited to accommodate the (R)-configuration.
Computational analyses have predicted that interactions, such as hydrogen bonding with specific amino acid residues like glutamate (B1630785) at certain positions within the enzyme's active site, are key determinants of this observed stereoselectivity. In one study comparing the binding of the (R) and (S) enantiomers of pentan-2-amine to the amine dehydrogenase MGY-158, a notable difference in binding energy was observed, indicating a higher affinity for the (R)-enantiomer.
| Compound | Average Binding Energy (kJ/mol) |
|---|---|
| (2R)-pentan-2-amine | -22.5 |
| (2S)-pentan-2-amine | -19.8 |
Analysis of Protein-Ligand Interaction Modalities
The interaction between a small molecule, or ligand, such as this compound, and a protein is governed by a variety of non-covalent forces. The specific combination and geometry of these interactions determine the binding affinity and specificity. The primary interaction modalities relevant to this compound include hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov
Hydrogen Bonds: The protonated amine group of this compound is a potent hydrogen bond donor. It can form strong hydrogen bonds with hydrogen bond acceptor atoms, typically oxygen or nitrogen, on amino acid residues within a protein's binding site, such as asparagine, glutamine, or the peptide backbone carbonyl oxygen. nih.gov These interactions are highly directional and play a significant role in the precise positioning of the ligand.
Salt Bridges: As a hydrochloride salt, the amine group exists in its protonated, positively charged ammonium (B1175870) form. This allows for the formation of salt bridges, which are strong electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate. nih.gov Analysis of protein-ligand complexes has shown that salt bridges between a positively charged nitrogen on a ligand and a negatively charged oxygen on a protein are a frequent type of interaction. nih.gov
Hydrophobic Interactions: The pentyl group of the molecule is nonpolar and hydrophobic. This alkyl chain can form favorable van der Waals interactions with nonpolar amino acid residues in the protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine. nih.gov These hydrophobic interactions are a major driving force for ligand binding, helping to displace water molecules from the binding site. nih.gov
The chirality of this compound dictates the spatial orientation of these interacting groups, allowing for a unique and stereospecific fit into a corresponding chiral binding pocket of a protein.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (R)-pentan-2-amine hydrochloride?
- Methodological Answer : The synthesis typically involves enantioselective methods such as enzymatic resolution or chiral auxiliary-based approaches. For example, enzymatic systems with conserved Glu residues (e.g., at position P3 in enzymes) can selectively activate the (R)-enantiomer via α-fixation, as shown in docking experiments with (2R)-pentan-2-amine . Salt formation (hydrochloride) is often achieved by treating the free amine with HCl under controlled pH and temperature to ensure stability .
Q. How is chiral chromatography applied to resolve enantiomers of pentan-2-amine?
- Methodological Answer : Chiral stationary phases (e.g., polysaccharide-based columns) are used to separate (R)- and (S)-enantiomers. Mobile phase optimization (e.g., hexane/isopropanol mixtures) enhances resolution. Post-column derivatization with HCl yields the hydrochloride salt. Analytical validation includes comparing retention times with standards and verifying enantiomeric excess via polarimetry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key peaks include δ 0.93 (t, CH3), 1.35–1.72 (m, CH2 groups), and 2.42–2.95 (m, methine and amine protons) .
- Mass Spectrometry : Molecular ion peaks at m/z 225.76 (C13H20ClN) confirm the hydrochloride salt .
- IR Spectroscopy : N-H stretches (~3200 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹) are diagnostic.
Q. How does salt formation (hydrochloride) affect the physicochemical properties of (R)-pentan-2-amine?
- Methodological Answer : The hydrochloride salt improves crystallinity, stability, and solubility in polar solvents. Isolation involves evaporative crystallization from ethanol/water mixtures. Purity is assessed via melting point analysis and Karl Fischer titration for residual moisture .
Advanced Research Questions
Q. How do docking studies inform stereoselective synthesis of this compound?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinities of (R)- and (S)-enantiomers to enzyme active sites. For instance, enzymes with Glu at P3 favor (R)-amine positioning, while mutations at P5' or P20 alter stereoselectivity. MD simulations (100 ns trajectories) validate enzyme-substrate interactions and guide mutant design for higher enantiomeric excess .
Q. What factors contribute to contradictory data in reaction yields during (R)-pentan-2-amine synthesis?
- Methodological Answer : Variability arises from:
- Enzyme Source : Wild-type vs. engineered enzymes differ in catalytic efficiency.
- Reaction Conditions : pH shifts (e.g., <6.0) deprotonate amines, reducing enzyme activity.
- Analytical Calibration : Internal standards (e.g., deuterated analogs) mitigate quantification errors. Statistical tools like ANOVA identify significant variables .
Q. How can enantiomeric excess be optimized in enzymatic synthesis of this compound?
- Methodological Answer :
- Substrate Engineering : Bulky substituents at the α-carbon enhance enantioselectivity.
- Directed Evolution : Screening mutant libraries (e.g., error-prone PCR) improves enzyme turnover.
- Process Control : Fed-batch reactors maintain substrate concentration below inhibitory thresholds. HPLC monitoring enables real-time adjustments .
Q. What computational models predict biological target interactions of this compound?
- Methodological Answer :
- QSAR Models : Correlate molecular descriptors (e.g., TPSA, logP) with receptor binding.
- Pharmacophore Mapping : Identifies hydrogen bond donors/acceptors critical for activity.
- Free Energy Calculations (MM/PBSA) : Quantify binding affinities for targets like GPCRs .
Methodological Best Practices
- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize reaction variables (pH, temperature, enzyme loading) .
- Data Reproducibility : Archive raw spectra and chromatograms in FAIR-compliant repositories. Include detailed synthetic protocols (e.g., PubChem entries) .
- Conflict Resolution : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray crystallography for stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
